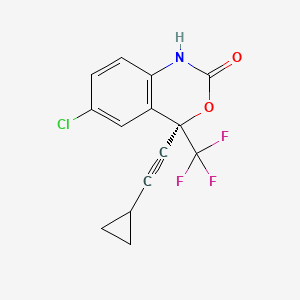

Efavirenz, (R)-

説明

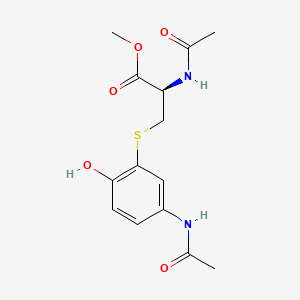

Efavirenz, ®- is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV . It is a white to slightly pink crystalline powder with a molecular mass of 315.68 g/mol .

Synthesis Analysis

A key reaction in one of the routes to efavirenz is the ortho-lithiation reaction of N-Boc-4-chloroaniline. This reaction can be conducted using n-BuLi and performed in a flow reactor with a significantly higher yield (70%) compared to batch (28%) when using n-BuLi for the ortho-metalation reaction at a temperature of -45 °C .

Chemical Reactions Analysis

Efavirenz exhibits thermal stability, and its decomposition process has been studied using thermogravimetric curves . The reaction may involve a single step .

Physical and Chemical Properties Analysis

Efavirenz is classified as a class II drug, according to the biopharmaceutics classification system due to low solubility and high permeability . Its thermal stability increases when it is dispersed in a polymer matrix compared to the drug alone .

科学的研究の応用

Binding to HIV-1 Reverse Transcriptase : Efavirenz is a nonnucleoside reverse transcriptase inhibitor (NNRTI) used in AIDS treatment. It binds to HIV-1 reverse transcriptase (RT) with different affinities depending on the form of RT (monomer or dimer). This binding mechanism suggests Efavirenz is a slow, tight-binding inhibitor capable of binding all forms of RT, with a proposed conformational selection mechanism for the slow association rate (Braz, Holladay, & Barkley, 2010).

Mutations in HIV-1 Treatment Failure : Research has identified specific mutations in the HIV-1 RT gene associated with virological treatment failure in patients receiving Efavirenz combination therapy. The K103N mutation was particularly notable, occurring in the majority of treatment failures (Bacheler et al., 2000).

Resilience to Drug Resistance : Studies have shown that Efavirenz is more resilient to drug resistance mutations in HIV-1 RT compared to first-generation NNRTIs. Crystal structures of Efavirenz with wild-type RT and mutant forms have helped understand this resilience at the molecular level, aiding in the design of improved anti-AIDS drugs (Ren et al., 2000).

Impact on Hepatic Cells and Lipid Metabolism : Efavirenz has been associated with hepatotoxic effects and alterations in lipid and body fat composition. It induces bioenergetic stress in hepatic cells by inhibiting mitochondrial function, leading to an accumulation of lipids in the cytoplasm mediated by activation of AMPK (Blas-García et al., 2010).

Efavirenz Binding Site in RT Monomers : Efavirenz affects the solution conformations of p66 and p51 monomers of RT, as shown by hydrogen-deuterium exchange mass spectrometry and Fourier transform ion cyclotron resonance mass spectrometry. This impact on the efavirenz binding site suggests a selected-fit binding mechanism (Braz et al., 2010).

Quantification in Pharmaceutical Forms : A new stability-indicating RP-UFLC method has been developed for the estimation of Efavirenz in pharmaceutical dosage forms, facilitating accurate dosing and quality control (Aluri & Annapurna, 2022).

Influence of Polymorphic CYP2B6 Variants : Efavirenz metabolism, particularly the S-enantiomer, is significantly influenced by polymorphic CYP2B6 variants. These genetic factors are major determinants of efavirenz disposition and dose adjustment, providing insights into clinical pharmacogenetics (Wang, Neiner, & Kharasch, 2019).

Pharmacogenetics and CNS Side Effects : The CYP2B6 genotype has been linked to efavirenz plasma exposure and central nervous system side effects in HIV-infected subjects, highlighting the role of pharmacogenetics in efavirenz therapy (Haas et al., 2004).

Efavirenz and HIV-1 Pol Polyprotein Precursor : Efavirenz enhances the proteolytic cleavage of an HIV-1 Pol polyprotein precursor and RT homodimer formation, suggesting that it might interfere with late stages of viral replication (Tachedjian et al., 2005).

Delivery Systems for Efavirenz : Multicomponent systems with cyclodextrins and hydrophilic polymers have been developed to increase the aqueous solubility of efavirenz, enhancing its bioavailability and therapeutic action (Vieira et al., 2015).

作用機序

Efavirenz’s activity is mediated predominantly by non-competitive inhibition of HIV-1 reverse transcriptase (RT) . It also acts as a serotonin 5-HT2A receptor antagonist, a serotonin-dopamine reuptake inhibitor, an inhibitor of monoamine oxidase (MAO), and a vesicular monoamine transporter 2 (VMAT2) inhibitor .

Safety and Hazards

Efavirenz is classified as having acute toxicity (Category 4), eye irritation (Category 2), reproductive toxicity (Category 1B), and specific target organ toxicity - repeated exposure (Category 1). It is harmful if swallowed, causes serious eye irritation, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure .

特性

IUPAC Name |

(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154801-74-8 | |

| Record name | Efavirenz, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EFAVIRENZ, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE19E5D5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Efavirenz, (R)-, exert its antiretroviral effect and what are the downstream consequences?

A1: Efavirenz, (R)-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to the reverse transcriptase enzyme of HIV-1, preventing the conversion of viral RNA into DNA [, , ]. This effectively halts the replication cycle of the virus within infected cells.

Q2: What is the relationship between Cerebrospinal Fluid (CSF) and brain tissue concentrations of Efavirenz, (R)-, and what are the implications for treatment efficacy?

A2: While CSF concentrations are often used as a surrogate for drug concentrations in brain tissue, research indicates that this is not accurate for most antiretrovirals []. In a study using non-human primate models, CSF concentrations of most antiretrovirals, with the exception of Efavirenz, (R)-, were significantly lower than brain tissue concentrations and showed poor agreement. This finding highlights the importance of directly measuring drug concentrations in target tissues, especially when evaluating the efficacy of antiretroviral therapies in the central nervous system.

Q3: How does the presence of specific mutations in the HIV-1 reverse transcriptase enzyme affect the efficacy of Efavirenz, (R)-?

A3: The emergence of specific mutations in the HIV-1 reverse transcriptase gene can lead to resistance against Efavirenz, (R)- []. For instance, mutations like V106M, K101E, and P225H are commonly associated with Efavirenz, (R)-, resistance. Notably, high-level resistance is primarily attributed to the Y188L and M230L mutations. These findings underscore the importance of genotypic resistance testing before initiating Efavirenz, (R)-, therapy, especially in patients with prior NNRTI exposure.

Q4: How does the genetic makeup of a patient, specifically regarding the CYP2B6 gene, influence the metabolism and ultimately the efficacy of Efavirenz, (R)-?

A4: Genetic variations in the CYP2B6 gene, particularly the CYP2B66 allele, can significantly impact the metabolism of Efavirenz, (R)- []. Individuals carrying the 6/6 genotype exhibit significantly lower clearance and higher exposure to Efavirenz, (R)-, compared to those with the 1/*1 genotype. This difference in drug exposure can lead to variations in treatment response and potential toxicity.

Q5: What are the potential analytical methods for quantifying Efavirenz, (R)-, in biological samples, and what considerations are crucial for their validation?

A5: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed to determine Efavirenz, (R)-, concentrations in human plasma and pharmaceutical formulations [, ]. Method validation is crucial to ensure the accuracy, precision, linearity, and specificity of the analytical method. These validations are essential to generate reliable and reproducible data for pharmacokinetic studies and therapeutic drug monitoring.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。